

# Technical Safety & Handling Guide: 7H-Dodecafluoroheptanoyl Chloride

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## Compound of Interest

Compound Name: 7h-dodecafluoroheptanoyl chloride

CAS No.: 41405-35-0

Cat. No.: B1333386

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CAS: 41405-35-0 | Formula:  $C_7HClF_{12}O$ [\[1\]](#)

## Part 1: Executive Summary & Chemical Identity

**7H-Dodecafluoroheptanoyl chloride** (also known as

-hydroperfluoroheptanoyl chloride) is a specialized fluorinated building block used primarily to introduce lipophilic, electron-withdrawing perfluoroalkyl chains into pharmaceutical and agrochemical scaffolds.[\[1\]](#)

Unlike standard hydrocarbon acid chlorides, this compound possesses a "heavy" fluorinated tail (

) terminated by a single proton (

).[\[1\]](#) This

-hydro functionality renders it distinct from perfluorooctanoyl derivatives (PFOA precursors), altering its polarity and degradation profile while retaining the extreme reactivity characteristic of acyl chlorides.[\[1\]](#)

## Core Identity Matrix

Parameter	Value
CAS Number	41405-35-0
IUPAC Name	2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl chloride
Molecular Weight	364.52 g/mol
Structure	
Appearance	Colorless to light yellow liquid
Odor	Pungent, acrid (indicative of HCl hydrolysis)

## Part 2: Thermodynamic & Physical Profile

Precise physical data is critical for calculating reaction stoichiometry and engineering safety controls (e.g., ventilation rates).[1]

Property	Value	Operational Implication
Boiling Point	130–135 °C (at 760 mmHg)	High boiler; suitable for reflux in toluene/xylene.[1]
Density	~1.67 – 1.75 g/mL	Significantly heavier than water. In a spill, it will sink, complicating cleanup.[1]
Vapor Pressure	Moderate	Fumes readily in moist air; requires active ventilation.[1]
Solubility	Immiscible with water (reacts); Soluble in DCM, THF, Toluene. [1]	Use anhydrous non-polar or polar aprotic solvents.[1]

## Part 3: Reactivity & Mechanism of Action

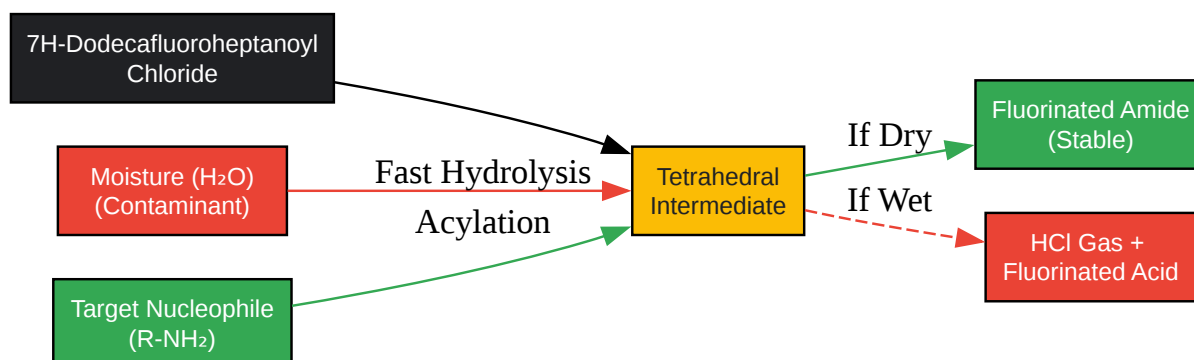
### The "Anhydrous Imperative"

The core hazard and utility of **7H-dodecafluoroheptanoyl chloride** stem from the electrophilicity of its carbonyl carbon.[1] The electron-withdrawing fluorine atoms inductively destabilize the carbonyl bond, making it hyper-reactive toward nucleophiles.[1]

The Competition: In any reaction vessel, the desired nucleophile (e.g., an amine for amide coupling) competes with ambient moisture.[1]

- Pathway A (Desired): Formation of stable fluorinated amides/esters.[1]
- Pathway B (Hazardous): Hydrolysis releasing Hydrogen Chloride (HCl) gas and 7H-dodecafluoroheptanoic acid.[1]

## Visualization: Reactivity Logic Flow



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Caption: Competitive reaction pathways. Moisture control is the primary determinant between synthesis success and hazardous HCl evolution.[1]

## Part 4: Critical Safety & Toxicology Architecture

Hazard Classification (GHS):

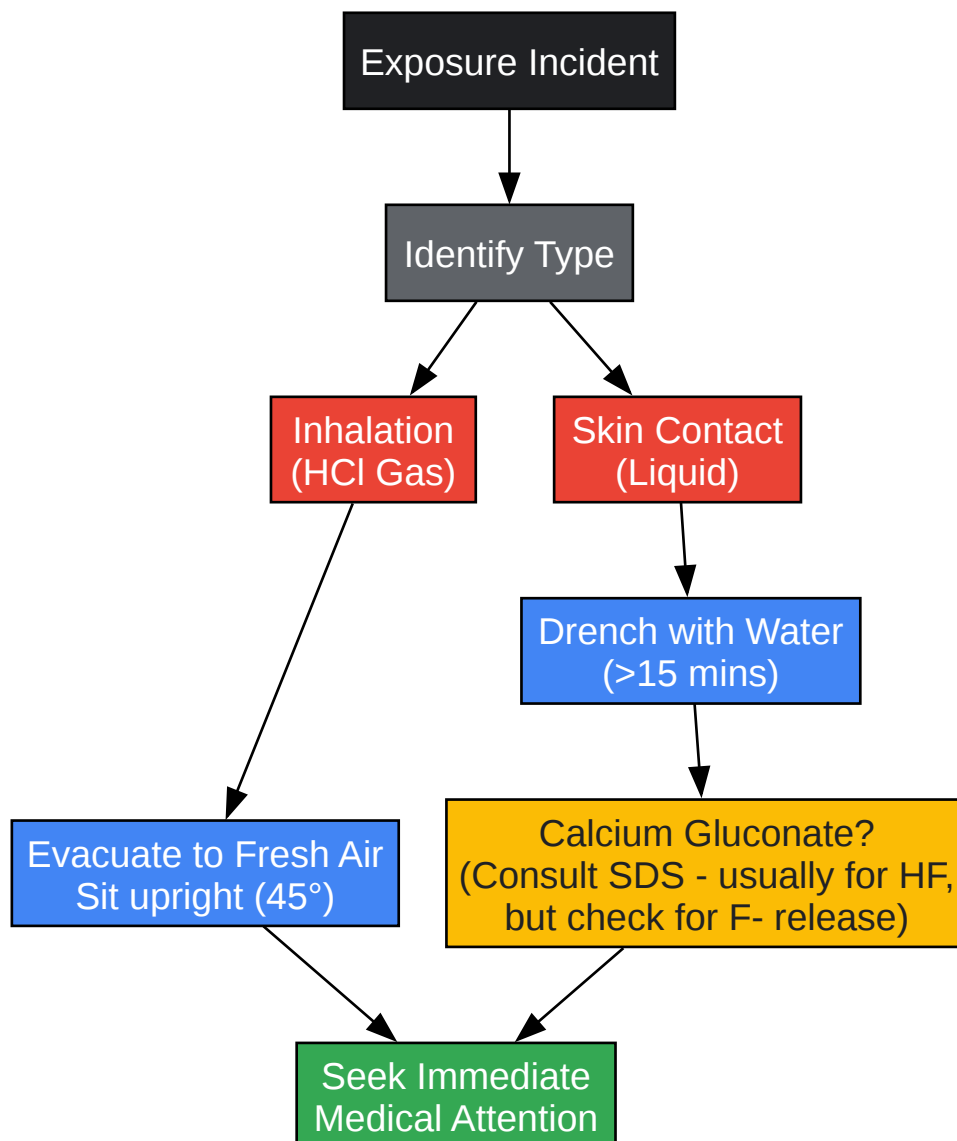
- Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1][2]
- Serious Eye Damage: Category 1.[1][2]
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

## Mechanism of Toxicity

Unlike simple acids, this compound combines corrosivity with lipophilicity.[1]

- Penetration: The fluorinated tail allows the molecule to penetrate the lipid bilayer of skin cells rapidly.[1]
- Hydrolysis: Once intracellular, it hydrolyzes, releasing HCl inside the tissue.[1]
- Persistence: The resulting 7H-dodecafluoroheptanoic acid is resistant to metabolic breakdown, potentially leading to local tissue persistence.[1]

## Emergency Response Decision Tree



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Caption: Immediate response workflow. Note: While HCl is the primary burn agent, fluoride ion release is possible; medical review is mandatory.[1]

## Part 5: Operational Protocol (The Self-Validating System)

To ensure safety and data integrity, the handling of **7H-dodecafluoroheptanoyl chloride** must follow a Self-Validating System. This means the setup itself provides feedback on its integrity.

[1]

### Storage & Transfer

- Storage: Store under Argon or Nitrogen atmosphere in a desiccator. Refrigeration (2–8°C) is recommended to slow hydrolysis from trace moisture.[1]
- Container: Use glass or Teflon (PTFE/PFA).[1] Avoid standard polyethylene if long-term storage is required, as fluorinated solvents can swell some plastics.[1]
- Transfer: NEVER pour. Use the Cannula Transfer or Oven-Dried Syringe technique.[1]

### The Reaction Setup (Self-Validating)

- The Trap: All reaction vessel outlets must lead to a mineral oil bubbler, followed by a scrubber trap (aqueous NaOH).[1]
  - Validation: If the bubbler shows rapid, erratic gas evolution upon addition, moisture is present.[1] Stop immediately.
- The Solvent: Use anhydrous solvents (DCM, THF) dried over molecular sieves.[1]
  - Validation: Add a drop of the acid chloride to a small aliquot of solvent before the main reaction.[1] Haze/fumes indicate wet solvent.[1]

### Quenching Protocol (Critical)

NEVER add water directly to the neat acid chloride. The heat of hydrolysis will cause explosive boiling and acid splatter.[1]

Step-by-Step Quench:

- Cool the reaction mixture to 0°C.
- Dilute with an inert solvent (e.g., DCM) if not already dissolved.[1]
- Inverse Addition: Slowly add the reaction mixture into a stirred solution of saturated Sodium Bicarbonate ( ) or 10% NaOH.
- Monitor: Watch for evolution (bubbling). Adjust addition rate to control foaming.

## Part 6: Environmental Fate (PFAS Context)

Researchers must recognize that this compound is a PFAS (Per- and Polyfluoroalkyl Substance) precursor.[1]

- Degradation Product: Upon contact with environmental water, it converts to 7H-Dodecafluoroheptanoic acid.[1]
- Regulatory Status: While the -hydro (terminal hydrogen) group makes it less bioaccumulative than fully perfluorinated analogs (like PFOA), it is still highly persistent in the environment due to the stable C-F bonds.[1]
- Disposal: All waste streams (including aqueous washes) must be collected as Halogenated Chemical Waste.[1][3] High-temperature incineration is the only effective destruction method.[1]

## References

- PubChem. (n.d.).<sup>[1]</sup><sup>[4]</sup> 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride (Analogous Structure Data). National Library of Medicine.<sup>[1]</sup> Retrieved from [\[Link\]](#)
- ECHA (European Chemicals Agency). (n.d.).<sup>[1]</sup> Registration Dossier: Perfluoroheptanoyl chloride derivatives. Retrieved from [\[Link\]](#)<sup>[1]</sup>

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## Sources

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